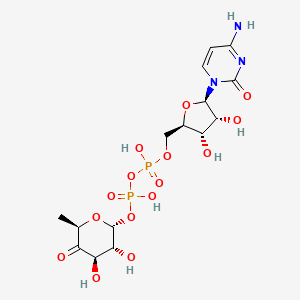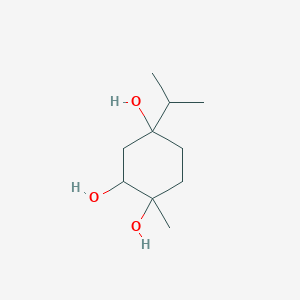
Itopa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(methyl-1,2-thiazolin-5-ylidene)phenylacetamide is a member of 1,2-thiazoles. It derives from an acetamide.
Scientific Research Applications
Biomedical Applications and Biosensors
- ITO microelectrodes modified with carbon nanotubes have been used for monitoring dopamine release from single living cells, showcasing their potential in biomedical research and applications (Shi et al., 2011).
- Electrochemical sensors based on ITO have been developed for the detection of dopamine and serotonin, crucial for diagnosing neurological disorders (Goyal et al., 2007).
Organic Solar Cells
- In the field of organic solar cells, ITO is used as electrodes. Studies have shown that modifying ITO cathodes with certain materials can significantly improve the efficiency of solar cells (Wang et al., 2017).
Environmental and Recycling Studies
- Research on the optimization of indium recovery from LCD waste has been conducted, highlighting the importance of ITO in recycling and environmental sustainability (Yang et al., 2014).
Optoelectronics and Display Technologies
- ITO's properties have been exploited in the development of flexible organic light-emitting diodes (FOLEDs) and other optoelectronic devices (Faraco et al., 2019).
- Studies on light-emitting diodes (LEDs) have focused on enhancing light extraction efficiency through surface patterning of ITO (Wang et al., 2009).
Neurological Research
- ITO electrodes have been used in studies focusing on the sensitive and selective detection of dopamine, which is significant in neurological research (Choo et al., 2017).
Cellular Research and Applications
- ITO substrates have been utilized for micropatterning mammalian cells, which can be applied in biosensors and cell microarrays (Hwang et al., 2013).
Advanced Material Research
- ITO's flexibility and durability have been enhanced through nanopatterning, making it a valuable material in advanced research and applications (Dong et al., 2018).
properties
Product Name |
Itopa |
|---|---|
Molecular Formula |
C20H16ClF3N2O2S |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-(4-chloro-3-methyl-1,2-thiazol-5-yl)-N-methyl-2-[4-[4-(trifluoromethyl)phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C20H16ClF3N2O2S/c1-12-18(21)19(29-25-12)26(2)17(27)11-13-3-7-15(8-4-13)28-16-9-5-14(6-10-16)20(22,23)24/h3-10H,11H2,1-2H3 |
InChI Key |
AWUHASQZSYOAQH-UHFFFAOYSA-N |
SMILES |
CC1=NSC(=C1Cl)N(C)C(=O)CC2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CC1=NSC(=C1Cl)N(C)C(=O)CC2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



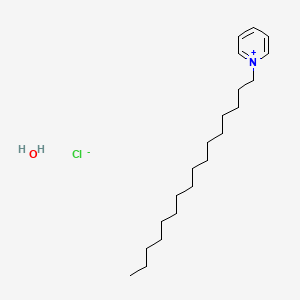
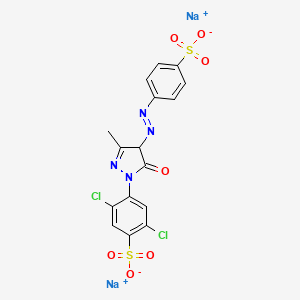
![2-[(4-Methyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B1198231.png)
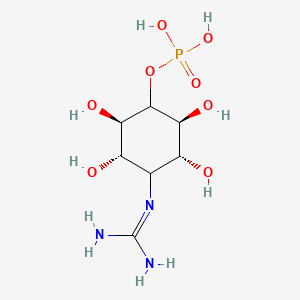
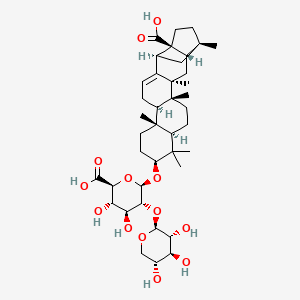


![2-Bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide](/img/structure/B1198242.png)


